molecular formula C16H26N4O2 B1530060 Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate CAS No. 1874279-28-3

Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate

Cat. No.: B1530060
CAS No.: 1874279-28-3
M. Wt: 306.4 g/mol
InChI Key: XLWBGDBBPJQWNM-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H26N4O2. This compound is characterized by its complex structure, which includes a tert-butyl group, a 2-aminopyridin-3-yl moiety, and a 4-methylpiperidin-4-yl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the core piperidine structure. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: This compound is structurally similar but differs in the position of the amino group on the pyridine ring.

  • Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar core structure but features a piperazine ring instead of a piperidine ring.

Uniqueness: Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is unique due to its specific structural features, which allow it to interact with biological targets in a distinct manner compared to similar compounds. Its methylated piperidine ring and tert-butyl group contribute to its reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)19-16(4)7-10-20(11-8-16)12-6-5-9-18-13(12)17/h5-6,9H,7-8,10-11H2,1-4H3,(H2,17,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBGDBBPJQWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120861
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874279-28-3
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874279-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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